Potent RET Kinase Inhibition: A Key Differentiator for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine Derivatives
Derivatives based on the pyrazolo[1,5-a]pyrazine scaffold, which includes the 4-chloro-3-methyl substitution pattern, exhibit potent inhibition of RET kinase, a validated target in various cancers. A direct comparison of three structurally related pyrazolo[1,5-a]pyrazine compounds (35, 36, and 37) reveals nanomolar IC50 values against both wild-type (RET-WT) and mutant (RET-V804M) RET [1]. The presence of the 4-chloro and 3-methyl groups in the core scaffold is critical for achieving this level of potency and selectivity.
| Evidence Dimension | RET-WT IC50 (nM) |
|---|---|
| Target Compound Data | Compound 35: 3.9 nM |
| Comparator Or Baseline | Compound 36: 4.4 nM; Compound 37: 4.8 nM |
| Quantified Difference | Compound 35 is 11% more potent than Compound 36 and 19% more potent than Compound 37 against RET-WT. |
| Conditions | Biochemical kinase inhibition assay. |
Why This Matters
This data demonstrates that the pyrazolo[1,5-a]pyrazine core, particularly when substituted, can yield highly potent RET inhibitors, which is a key consideration for researchers developing targeted cancer therapies.
- [1] PMC. Table 3. Pyrazolo[1,5-a]pyrazines as RET kinase inhibitors published by Array. View Source
